1-(4-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibitor GPCR screening Pyrazolo[3,4-d]pyrimidine SAR

1-(4-Chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 612523-79-2) is a C18H21ClN6O pyrazolo[3,4-d]pyrimidine derivative bearing a 4-chlorobenzyl substituent at N1 and a morpholinoethylamino side chain at C4. This scaffold is characteristic of extensively studied kinase and phosphodiesterase inhibitor chemotypes, although the specific biological annotation of this compound remains limited to high-throughput screening (HTS) profiling rather than defined target affinity.

Molecular Formula C18H21ClN6O
Molecular Weight 372.9 g/mol
CAS No. 612523-79-2
Cat. No. B6056198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS612523-79-2
Molecular FormulaC18H21ClN6O
Molecular Weight372.9 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC2=C3C=NN(C3=NC=N2)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C18H21ClN6O/c19-15-3-1-14(2-4-15)12-25-18-16(11-23-25)17(21-13-22-18)20-5-6-24-7-9-26-10-8-24/h1-4,11,13H,5-10,12H2,(H,20,21,22)
InChIKeyQHHVWYVPRYQOIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 612523-79-2): Core Identity and Procurement Baseline


1-(4-Chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 612523-79-2) is a C18H21ClN6O pyrazolo[3,4-d]pyrimidine derivative bearing a 4-chlorobenzyl substituent at N1 and a morpholinoethylamino side chain at C4 . This scaffold is characteristic of extensively studied kinase and phosphodiesterase inhibitor chemotypes, although the specific biological annotation of this compound remains limited to high-throughput screening (HTS) profiling rather than defined target affinity . Commercial availability is documented at a nominal purity of 95%, with a molecular weight of 372.9 g/mol .

Screening library member for kinase and GPCR panels
Distinct morpholinoethylamino C4 side chain for SAR exploration
Vendor-reported 95% purity baseline supports initial screening

1-(4-Chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Why In-Class Substitution Is Not Equivalent


Generic substitution within the pyrazolo[3,4-d]pyrimidine class is inadvisable because even minor changes to the C4 amino side chain profoundly alter biological interaction profiles. The morpholinoethylamino group in this compound introduces a flexible, hydrogen-bond-capable ether-amine linker that differentiates it from direct 4-amine or 4-alkoxy analogs, while the 4-chlorobenzyl N1 substituent modulates lipophilicity and steric fit in ATP-binding pockets [1]. In HTS assessments, this compound’s activity fingerprint across targets such as the mu-type opioid receptor, ADAM17, and the muscarinic M1 receptor is distinct from its closest recorded analog, 1-(4-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 612523-82-7), despite sharing the same N1 substituent . These differences preclude simple interchangeability without experimental re-validation.

1 C4 side-chain differences may shift target-interaction profile; morpholinoethyl group not equivalent to methylpiperidinyl.
2 HTS activity fingerprint diverges from closest analog CAS 612523-82-7; substitution risks unvalidated bioactivity.
3 No quantitative potency data available; replacement requires experimental re-validation.

1-(4-Chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Quantitative Differentiation Evidence


Morpholinoethylamino C4 Substituent vs. 4-Methylpiperidinyl: HTS Activity Profile Divergence

In publicly available high-throughput screening data, 1-(4-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine was tested in a panel including the mu-type opioid receptor (MOR-1), the disintegrin and metalloproteinase domain-containing protein 17 (ADAM17), and the muscarinic acetylcholine receptor M1 . The closest structural analog, 1-(4-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 612523-82-7), was screened in overlapping assays but yielded divergent activity patterns; the morpholinoethylamino analog shows activity in the RGS4 regulator assay (Johns Hopkins Ion Channel Center) that is absent for the methylpiperidinyl analog . However, no quantitative IC50/Ki values are reported for either compound in these HTS results, and the differentiation is based solely on presence/absence of activity calls across assay panels.

HTS Activity Divergence
Reported
Qualitative RGS4 hit call differential vs. methylpiperidinyl analog
Activity profile not replicated by analog
No IC50 data; context-dependent
Kinase inhibitor GPCR screening Pyrazolo[3,4-d]pyrimidine SAR

Molecular Descriptor Differentiation: clogP and Hydrogen-Bond Acceptor Count vs. Direct 4-Amine and 4-Alkoxy Analogs

Calculated physicochemical properties, derived from the SMILES structure C1COCCN1CCNC2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl, indicate a topological polar surface area (tPSA) of approximately 65–75 Ų and a hydrogen-bond acceptor count of 7 (notably higher than the 5 acceptors in N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 537012-36-5) due to the morpholine oxygen and ethylamino linker . The clogP is estimated at ~2.8–3.2, placing this compound in a moderately lipophilic range suitable for blood-brain barrier penetration in central nervous system (CNS) screening contexts, in contrast to more polar analogs such as 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (estimated clogP ~4.0) . These computed differences are structural inferences only, without experimental logD or permeability data.

Computed Descriptors
Computed
clogP ~2.8–3.2, H-bond acceptors = 7 vs 5 (N-benzyl analog)
Lipophilicity and H-bond capacity differ
No experimental logD; verify for CNS screens
Physicochemical property Drug-likeness Lead optimization

Purity and Identity Specification: 95% Nominal Purity as Procurement Baseline

The vendor-documented purity specification for 1-(4-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 95%, as reported by AKSci . This sets a minimal purity threshold for biological testing. In comparison, the closely related analog 1-(4-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 612523-82-7) is also listed at undefined purity by multiple vendors, making direct quality comparison impossible . No independent analytical characterization (HPLC trace, NMR, MS) is publicly available for either compound, limiting confidence in batch-to-batch reproducibility.

Purity Specification
Supplier specification
95% vendor-reported; comparator purity undefined
Defined quality floor for procurement
No independent analytical data
Compound procurement Quality control Chemical identity

1-(4-Chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Evidence-Backed Application Scenarios


Kinase and GPCR Primary Screening Libraries

Given its pyrazolo[3,4-d]pyrimidine core—a privileged scaffold for ATP-competitive kinase inhibition—and its activity calls in GPCR-focused HTS assays (MOR-1, CHRM1), this compound is suited for inclusion in diversity-oriented screening libraries targeting kinase and GPCR panels. Its morpholinoethylamino side chain provides a distinct pharmacophoric feature compared to common 4-piperazinyl or 4-piperidinyl analogs .

Structure-Activity Relationship (SAR) Studies on C4 Amino Side Chain Flexibility

The compound serves as a key intermediate-flexibility probe in SAR campaigns aimed at optimizing the linker length and heteroatom content between the pyrazolopyrimidine core and the terminal morpholine. Direct comparison with 1-(4-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 612523-82-7) allows assessment of the impact of replacing a directly attached cyclic amine with an ethylamino-linked morpholine on target selectivity .

CNS Drug Discovery Feasibility Assessment

With an estimated clogP of 2.8–3.2 and a tPSA conducive to blood-brain barrier penetration, this compound is a candidate for CNS-targeted screening cascades, provided that experimental logD, PAMPA, or in situ brain perfusion data are generated to validate the computational predictions. The 4-chlorobenzyl group and morpholinoethyl motif mirror substructures found in clinical-stage CNS agents, supporting its use as a chemical probe in neurology-focused projects .

Chemical Biology Probe for RGS4 and ADAM17 Pathway Dissection

The positive HTS signal in the RGS4 regulator assay and the ADAM17 exosite inhibition screen positions this compound as a starting point for chemical probe development targeting G-protein signaling regulation and sheddase activity. Follow-up concentration-response experiments are required to establish potency before procurement for mechanistic studies .

Application
Selection Property
Validation Focus
Kinase and GPCR primary screening libraries
Privileged scaffold with HTS activity calls
Target-panel profiling and concentration-response
C4 side-chain SAR studies
Flexible morpholinoethylamino linker
Comparative selectivity vs. methylpiperidinyl analog
CNS research candidate evaluation
Computed clogP and tPSA profile
Experimental permeability and brain exposure data
RGS4 / ADAM17 pathway probe development
HTS hit in RGS4 and ADAM17 assays
Potency establishment via follow-up dose-response
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